ethyl 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-2-butan-2-ylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-4-7(3)13-8(6-9(11)12-13)10(14)15-5-2/h6-7H,4-5H2,1-3H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZXLBMMFXOVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CC(=N1)N)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis via Acylation and Heterocyclization
A streamlined approach inspired by RSC's one-pot pyrazole synthesis involves successive acylation and cyclization steps. Here, (hetero)arenes and carboxylic acids react in the RCOOH/TfOH/TFAA system to generate ketones and β-diketones, which subsequently undergo cyclization with hydrazine.
Mechanistic Pathway:
- Acylation: A butan-2-yl-substituted arene reacts with ethyl chlorooxalate (as the carboxylic acid derivative) to form a β-diketone intermediate.
- Cyclization: Hydrazine hydrate induces heterocyclization, forming the pyrazole ring. The amino group arises from the hydrazine, while the ester and butan-2-yl groups originate from the β-diketone.
Optimization Considerations:
- Solvent System: Acetonitrile or ethanol, favoring dipole interactions and solubility of intermediates.
- Catalyst: Sulfuric acid (0.1–1.0 eq) enhances reaction rate and yield.
- Temperature: Reflux conditions (60–80°C) ensure complete cyclization.
Limitations:
- Regioselectivity challenges may arise if competing acyl groups are present.
- Yield dependency on the steric bulk of the butan-2-yl group.
Post-Cyclization Alkylation of Pyrazole Cores
Synthesis of Ethyl 3-Amino-1H-Pyrazole-5-Carboxylate
The pyrazole core is first assembled without the butan-2-yl substituent. A validated method involves ethyl cyanoacetate and triethyl orthoformate:
Step 1: Formation of Ethyl Ethoxymethylene Cyanoacetate
Ethyl cyanoacetate (226 g) reacts with triethyl orthoformate (120 g) in acetic anhydride at 140°C for 5 hours. Vacuum distillation isolates the intermediate.
Step 2: Cyclization with Hydrazine Hydrate
The ethoxymethylene intermediate (170 g) is treated with 80% hydrazine hydrate (63 g) in ethanol at 0°C for 8 hours. After solvent removal, ethyl 3-amino-1H-pyrazole-5-carboxylate is obtained in ~88% yield.
N-Alkylation at the 1-Position
The free NH group at the pyrazole’s 1-position undergoes alkylation with 2-bromobutane:
Reaction Conditions:
- Base: Potassium carbonate (2.0 eq) in dimethylformamide (DMF).
- Alkylating Agent: 2-Bromobutane (1.2 eq), added dropwise at 60°C.
- Duration: 12–24 hours under nitrogen atmosphere.
Yield Optimization:
- Solvent: DMF > acetonitrile due to superior solubility of intermediates.
- Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.
Table 1: Comparative Analysis of Alkylation Conditions
| Condition | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Standard Alkylation | DMF | K2CO3 | 60 | 78 |
| Catalyzed Alkylation | Acetonitrile | K2CO3/TBAB | 70 | 85 |
Alternative Pathways: Functional Group Interconversion
Bromination-Amination Sequence
A patent-derived method involves bromination followed by amination:
- Bromination: Ethyl 1-(butan-2-yl)-5-ethoxycarbonylpyrazole-3-carboxylate is treated with N-bromosuccinimide (NBS) in CCl4, introducing bromine at the 4-position.
- Amination: The brominated intermediate reacts with aqueous ammonia under Pd catalysis, replacing bromine with an amino group.
Challenges:
- Requires strict control over reaction stoichiometry to avoid over-bromination.
- Palladium catalyst (e.g., Pd(OAc)₂) increases cost but improves selectivity.
Critical Evaluation of Methodologies
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the carboxylate group.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways can vary depending on the specific application and the structure of the target molecule.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at N1 and C3/C5 positions significantly influence solubility, stability, and bioactivity. Key comparisons include:
Key Observations :
- Alkyl vs. Aryl Substituents : The butan-2-yl group in the target compound enhances hydrophobicity compared to unsubstituted analogs (e.g., ) but reduces it relative to fluorobenzyl derivatives (e.g., ) .
- Amino Group Reactivity: The 3-amino group in the target compound facilitates hydrogen bonding and further derivatization (e.g., amide formation in ) .
Stability and Purification Challenges
Biological Activity
Ethyl 3-amino-1-(butan-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C10H17N3O2 |
| Molecular Weight | 199.26 g/mol |
| CAS Number | 1006452-05-6 |
| MDL Number | MFCD06805302 |
This compound features a pyrazole ring with an amino group and a carboxylate moiety, which are critical for its biological activity.
Anticancer Properties
Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, in a study evaluating various pyrazole derivatives, it was found that certain compounds demonstrated inhibitory activity against cancer cell lines, such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) . The most potent derivatives had IC50 values in the low micromolar range, indicating strong cytotoxic effects.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 12c | MCF-7 | 0.48 | Induces apoptosis via caspase activation |
| Compound 24b | U-937 | 0.78 | Cell cycle arrest at G1 phase |
| Ethyl derivative | MDA-MB-231 | 1.54 | Modulates enzyme activity |
The mechanism of action often involves the induction of apoptosis, where compounds trigger cell death pathways through caspase activation and modulation of p53 levels .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes. For example, the presence of electron-withdrawing groups in the pyrazole structure was shown to enhance inhibitory potency against certain enzymes, suggesting a structure-activity relationship that could guide future drug design .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazole ring and substituents significantly impact biological activity. The presence of alkyl groups at the N-position and variations in the carboxylic acid moiety can lead to diverse biological profiles. For instance:
- Alkyl Chain Length: Compounds with longer alkyl chains exhibited increased lipophilicity, enhancing membrane permeability.
- Substituent Effects: Electron-withdrawing groups at specific positions on the aromatic ring were correlated with increased inhibitory activity against cancer cells .
Study on Anticancer Activity
In a comprehensive study published in Molecules, researchers synthesized several derivatives of this compound and evaluated their anticancer properties. The study highlighted that compound modifications led to varying degrees of cytotoxicity against multiple cancer cell lines. Notably, one derivative showed over 70% inhibition at concentrations as low as 10 μM .
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Acidic catalysts (e.g., HCl) improve cyclization efficiency, while bases like triethylamine aid in substitution reactions .
- Solvent Systems : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates, whereas ethanol/water mixtures reduce byproducts .
- Reactor Design : Continuous flow reactors enable precise temperature control and scalability, improving yield by 15–20% compared to batch methods .
What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Basic Research Question
Methodological Answer:
Spectroscopic Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. The amino group (δ 5.2–6.0 ppm) and butan-2-yl moiety (δ 1.2–1.8 ppm, triplet) should show distinct signals .
- FTIR : Stretching vibrations for the ester carbonyl (~1700 cm⁻¹) and primary amine (~3400 cm⁻¹) validate functional groups .
Q. Chromatographic Methods :
Q. Data Validation :
- Cross-reference spectral data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
How do substituents on the pyrazole ring influence the compound’s bioactivity, and what in vitro models are appropriate for assessing its pharmacological potential?
Advanced Research Question
Methodological Answer:
Substituent Effects :
- The butan-2-yl group enhances lipophilicity, potentially improving membrane permeability.
- The 3-amino group enables hydrogen bonding with biological targets (e.g., enzyme active sites), as seen in analogous pyrazole derivatives with anti-inflammatory activity .
Q. In Vitro Models :
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory potential) with IC₅₀ calculations .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
Q. Data Interpretation :
- Compare results to structurally similar compounds (e.g., ethyl 5-chloro-4-formyl derivatives ) to identify structure-activity relationships (SAR).
How can computational chemistry be integrated into experimental design to predict reaction pathways or biological interactions?
Advanced Research Question
Methodological Answer:
Reaction Pathway Prediction :
- Quantum Mechanics (QM) : Use Gaussian or ORCA software to model transition states and activation energies for cyclization steps .
- Machine Learning (ML) : Train models on reaction databases (e.g., CAS Content Collection) to predict optimal solvents/catalysts .
Q. Biological Interaction Modeling :
Q. Case Study :
- ICReDD’s workflow integrates computational screening with experimental validation, reducing development time by 40% for pyrazole-based inhibitors .
How can researchers resolve discrepancies in bioactivity data between studies using similar pyrazole derivatives?
Advanced Research Question
Methodological Answer:
Root Causes of Contradictions :
Q. Resolution Strategies :
- Meta-Analysis : Pool data from PubChem and ChEMBL, applying statistical tools (ANOVA) to identify outliers .
- Standardized Protocols : Adhere to OECD guidelines for in vitro assays to ensure reproducibility .
- Structural Elucidation : X-ray crystallography (e.g., as in ) confirms stereochemistry, which impacts binding affinity.
What industrial-scale considerations are critical for translating lab-scale synthesis to pilot production?
Advanced Research Question
Methodological Answer:
Key Challenges :
Q. Scale-Up Techniques :
- Flow Chemistry : Reduces reaction time and improves safety for hazardous intermediates (e.g., chlorinated derivatives) .
- Process Analytical Technology (PAT) : In-line IR spectroscopy monitors reaction progress in real time .
Q. Regulatory Compliance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
